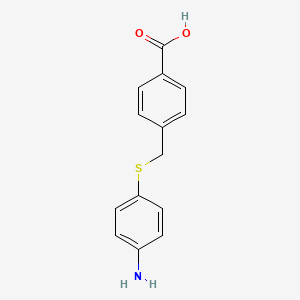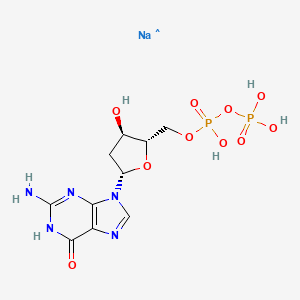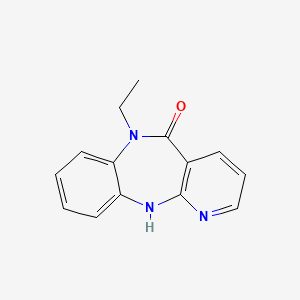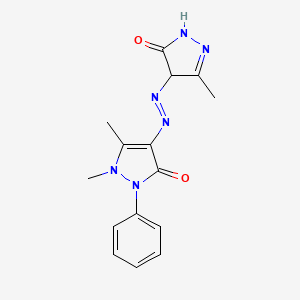
2'-Acetylglaucarubinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Acetylglaucarubinone involves the acetylation of glaucarubinone. Acetic anhydride is added to a pyridine solution of glaucarubinone, and the reaction mixture is stirred at room temperature overnight. The product is then extracted with ethyl acetate and water .
Industrial Production Methods: the isolation from natural sources such as the bark of Odyendyea gabonensis remains a primary method .
Chemical Reactions Analysis
Types of Reactions: 2’-Acetylglaucarubinone undergoes various chemical reactions, including acetylation and oxidation .
Common Reagents and Conditions:
Acetylation: Acetic anhydride and pyridine are commonly used reagents.
Major Products Formed: The major product formed from the acetylation of glaucarubinone is 2’-Acetylglaucarubinone .
Scientific Research Applications
2’-Acetylglaucarubinone has shown potential in various scientific research applications, particularly in the field of cancer research. It exhibits potent cytotoxicity against multiple cancer cell lines, including breast and ovarian cancer . Additionally, it has been studied for its anti-metastatic properties in hepatocellular carcinoma cells . The compound’s ability to inhibit cancer cell migration and invasion makes it a promising candidate for further research in cancer therapy .
Mechanism of Action
The mechanism of action of 2’-Acetylglaucarubinone involves the regulation of key transcription factors and signaling pathways associated with cancer cell proliferation and metastasis. It has been shown to regulate the levels of Twist1, a crucial transcription factor associated with epithelial-to-mesenchymal transition . Additionally, it downregulates the phosphorylation of extracellular signal-regulated kinase, thereby inhibiting cancer cell migration and invasion .
Comparison with Similar Compounds
Glaucarubinone: A closely related quassinoid with similar cytotoxic properties.
13,18-Dehydroglaucarubinone: Another quassinoid isolated from Simarouba amara with antineoplastic properties.
Uniqueness: 2’-Acetylglaucarubinone is unique due to its potent cytotoxicity against a broad range of cancer cell lines and its ability to inhibit cancer cell migration and invasion . Its specific mechanism of action involving the regulation of Twist1 and extracellular signal-regulated kinase further distinguishes it from other similar compounds .
Properties
CAS No. |
33957-83-4 |
|---|---|
Molecular Formula |
C27H36O11 |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[(1S,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] 2-acetyloxy-2-methylbutanoate |
InChI |
InChI=1S/C27H36O11/c1-7-24(5,38-13(4)28)23(33)37-18-17-12(3)19(30)27(34)22-25(6)14(11(2)8-15(29)20(25)31)9-16(36-21(18)32)26(17,22)10-35-27/h8,12,14,16-20,22,30-31,34H,7,9-10H2,1-6H3/t12-,14+,16-,17-,18-,19-,20-,22-,24?,25-,26+,27?/m1/s1 |
InChI Key |
MYXSXBKEINPXNR-CRXXLAPSSA-N |
Isomeric SMILES |
CCC(C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H](C3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C |
Canonical SMILES |
CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)








![2-[[6-[Benzyl(methyl)amino]-9-propan-2-ylpurin-2-yl]amino]butan-1-ol](/img/structure/B12810737.png)
![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)


